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  • Product: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate
  • CAS: 180031-12-3

Core Science & Biosynthesis

Foundational

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate CAS 180031-12-3 properties

The following is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1] CAS 180031-12-3 | A Criti...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.[1]

CAS 180031-12-3 | A Critical Scaffold for Kinase & Bcl-2 Inhibitor Synthesis

Executive Summary

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS 180031-12-3) is a densely functionalized aromatic intermediate employed in the synthesis of complex pharmaceutical agents. Its structure—featuring a benzoate core decorated with distinct electrophilic (nitro, chloro, ester) and nucleophilic (hydroxyl) handles—makes it a versatile "linchpin" molecule. It is particularly valued in the development of Bcl-2 family inhibitors and Tyrosine Kinase Inhibitors (TKIs) , where the 4-chloro position serves as a site for nucleophilic aromatic substitution (


) and the 5-nitro group acts as a masked aniline for subsequent amide coupling.

This guide outlines the physicochemical properties, validated synthetic pathways, reaction engineering parameters, and safety protocols required to utilize this compound effectively in a research or GMP environment.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertyDataNotes
IUPAC Name Methyl 4-chloro-3-hydroxy-5-nitrobenzoate
CAS Number 180031-12-3
Molecular Formula

Molecular Weight 231.59 g/mol
Appearance Light yellow to yellow crystalline solidNitro group chromophore
Melting Point 136–138 °C (Predicted/Analogous)Varies by purity/polymorph
Solubility DMSO, DMF, MeOH, EtOAcLow solubility in water
pKa (OH) ~6.5 – 7.2Acidified by ortho-Cl and para-NO₂
Storage 2–8°C, under Nitrogen/ArgonHygroscopic; light sensitive

Strategic Synthesis: The "Methoxy-Protection" Route

Direct nitration of methyl 4-chloro-3-hydroxybenzoate is often regiochemically poor due to the conflicting directing effects of the hydroxyl (activator, ortho/para) and the ester/chloro groups. High-purity synthesis typically employs a O-methylation/Nitration/Demethylation sequence to ensure the nitro group installs exclusively at the C5 position.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow for synthesizing CAS 180031-12-3 from commercially available precursors.

SynthesisWorkflow Start Methyl 4-chloro-3-hydroxybenzoate Step1 1. O-Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 Methyl 4-chloro-3-methoxybenzoate Step1->Inter1 Step2 2. Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 Methyl 4-chloro-3-methoxy-5-nitrobenzoate Step2->Inter2 Step2->Inter2 Regioselective at C5 Step3 3. Demethylation (BBr3, DCM, -78°C) Inter2->Step3 Final TARGET: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Step3->Final

Figure 1: Optimized synthetic pathway ensuring regiochemical purity at the C5 position.

Detailed Protocol (Step-by-Step)
Step 1: Nitration of the Methoxy-Protected Scaffold

Rationale: The methoxy group at C3 directs ortho/para. Position 4 is blocked (Cl). Position 2 is sterically hindered (between OMe and Ester). Position 6 is sterically hindered (ortho to Ester). However, the combined directing effects of the 4-Cl and 1-Ester (directing to 5) alongside the 3-OMe often favor the 5-position under controlled conditions.

  • Charge: Dissolve Methyl 4-chloro-3-methoxybenzoate (1.0 eq) in concentrated

    
     (5 vol) at 0°C.
    
  • Addition: Dropwise add fuming

    
     (1.1 eq) maintaining internal temperature 
    
    
    
    .
  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Pour onto crushed ice/water (20 vol).

  • Isolation: Filter the yellow precipitate, wash with cold water, and dry.[2]

  • Yield: Typically 85–90%.

Step 2: Selective Demethylation

Rationale:


 is preferred over 

for cleaner conversion, though

/Pyridine is a cheaper industrial alternative.
  • Charge: Dissolve intermediate (from Step 1) in anhydrous DCM (10 vol) under

    
    .
    
  • Cooling: Cool to -78°C (dry ice/acetone).

  • Addition: Add

    
     (1.0 M in DCM, 2.5 eq) slowly.
    
  • Warming: Allow to warm to RT over 4 hours.

  • Quench: Cool to 0°C; quench with MeOH (carefully) followed by water.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOH/Water if necessary.

Reactivity & Applications in Drug Discovery

This molecule is a "switchboard" for medicinal chemists. The reactivity profile is defined by the electronic push-pull of the substituents.

Functionalization Map

ReactivityMap Core Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS 180031-12-3) SNAr S_NAr Displacement (at C4-Cl) Core->SNAr Amines/Thiols + Base Reduction Nitro Reduction (at C5-NO2) Core->Reduction Fe/NH4Cl or H2/Pd Etherification O-Alkylation (at C3-OH) Core->Etherification R-X, K2CO3 Hydrolysis Ester Hydrolysis (at C1-COOMe) Core->Hydrolysis LiOH/THF Prod_SNAr Biaryl Ethers / Amines (Bcl-2 Inhibitor Core) SNAr->Prod_SNAr Prod_Red Anilines -> Amides (Kinase Hinge Binders) Reduction->Prod_Red Prod_Ether Solubilizing Chains (PEG/Alkyl Linkers) Etherification->Prod_Ether

Figure 2: Divergent synthetic utility of the scaffold.

Critical Reaction: at C4

The 4-chloro substituent is activated by the ortho-nitro and para-ester groups. This makes it highly susceptible to nucleophilic attack by amines or phenoxides.

  • Conditions:

    
     or 
    
    
    
    in DMF/DMSO at 60–80°C.
  • Self-Validation: The reaction is self-indicating; the solution often shifts from yellow to deep orange/red upon formation of the amine/ether product.

  • Note: The C3-hydroxyl must often be protected (e.g., as a benzyl ether) or alkylated before the

    
     step if the nucleophile is basic, to prevent phenoxide formation which would deactivate the ring electronically.
    

Analytical Characterization

To validate the identity of CAS 180031-12-3, use the following spectroscopic markers.

NMR (DMSO- , 400 MHz) Prediction

Due to the substitution pattern, only two aromatic protons exist, showing meta-coupling.

  • 
     11.5 ppm (s, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     8.10 ppm (d, 
    
    
    
    Hz, 1H):
    H6 (Ortho to
    
    
    and Ester; highly deshielded).
  • 
     7.65 ppm (d, 
    
    
    
    Hz, 1H):
    H2 (Ortho to OH, Meta to Cl).
  • 
     3.88 ppm (s, 3H):  Methyl Ester (
    
    
    
    ).
Mass Spectrometry (LC-MS)[9]
  • Ionization: ESI Negative Mode (preferred due to acidic phenol).

  • Expected Mass:

    
     = 230.0.
    
  • Isotope Pattern: Distinct chlorine pattern (

    
     ratio of 3:1) visible in the molecular ion cluster.
    

Safety & Handling (HSE)

Signal Word: DANGER

Hazard ClassH-CodePrecaution
Acute Toxicity (Oral) H302Do not eat/drink in lab. Wash hands post-handling.
Skin Corrosion/Irritation H315Wear nitrile gloves.
Serious Eye Damage H318Wear safety goggles/face shield. Corrosive potential.
Sensitization H317Avoid dust inhalation; work in fume hood.

Disposal: As a halogenated nitro-aromatic, this compound must be segregated into "Halogenated Organic Waste" streams. Do not mix with strong bases or reducing agents in waste containers to avoid exotherms.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS 180031-12-3). Accessed via MerckMillipore. Link

  • PubChem. Compound Summary: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Precursor Analog). National Library of Medicine. Link

  • Organic Syntheses. Nitration of Methyl Benzoate Derivatives. Org.[1][3][4] Syn. Coll. Vol. 1, p. 372. (General procedure for nitro-benzoate synthesis). Link

  • BenchChem. Synthesis Protocols for Nitro-Benzoic Acid Derivatives. (Technical support data for CAS 14719-83-6 analogs). Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Bcl-2 Inhibitors.

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-chloro-3-hydroxy-5-nitrobenzoate: Structure, Synthesis, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, a substituted aromatic compound with potential significance for researchers, medicinal chemists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, a substituted aromatic compound with potential significance for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, propose a logical synthetic pathway, and explore its prospective utility as a scaffold in the design of targeted therapeutics, particularly in the realm of protein kinase inhibition.

Molecular Architecture and Physicochemical Properties

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS Number: 180031-12-3) is a multifaceted aromatic molecule.[1][2] Its structure is characterized by a benzene ring substituted with five distinct functional groups: a methyl ester, a chloro group, a hydroxyl group, and a nitro group. This unique arrangement of electron-withdrawing and electron-donating groups imparts a specific electronic and steric profile, which is crucial for its chemical reactivity and potential biological activity.

The chemical structure is systematically named as methyl 4-chloro-3-hydroxy-5-nitrobenzoate. Its molecular formula is C₈H₆ClNO₅, and it has a molecular weight of approximately 231.59 g/mol .[2]

Caption: 2D structure of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Table 1: Physicochemical Properties of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

PropertyValueSource
CAS Number 180031-12-3[1][2]
Molecular Formula C₈H₆ClNO₅[2]
Molecular Weight 231.59 g/mol [2]
Appearance Solid[1]
Purity Typically ≥97%[1]

Strategic Synthesis Pathway

The rationale for this proposed pathway is rooted in the directing effects of the substituents on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and methyl ester groups are deactivating. Nitration of methyl 4-chloro-3-hydroxybenzoate would be expected to occur at the position ortho and para to the hydroxyl group. Given that the para position is blocked by the chloro group, the nitration is anticipated to proceed at the ortho position, yielding the desired product.

G cluster_0 Proposed Synthesis Workflow Start Methyl 4-chloro-3-hydroxybenzoate Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Starting Material NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Reagent Purification Work-up and Purification (e.g., Recrystallization) Reaction->Purification Crude Product Product Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Purification->Product Final Product

Caption: Proposed synthetic workflow for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard nitration reactions of substituted phenols and benzoates.[3][4][5]

Step 1: Preparation of the Nitrating Mixture

  • In a flask immersed in an ice bath, cautiously add 5 mL of concentrated sulfuric acid.

  • Slowly, and with continuous stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C.

Step 2: Nitration Reaction

  • Dissolve 10 mmol of methyl 4-chloro-3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 4-chloro-3-hydroxybenzoate. The temperature should be carefully monitored and maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid product should be collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Analytical Characterization

Definitive, publicly available spectroscopic data (NMR, IR, MS) for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is currently scarce. However, based on its structure and data from analogous compounds such as methyl 4-chloro-3-nitrobenzoate, we can predict the key spectral features.[6]

Table 2: Predicted Spectroscopic Data for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

TechniquePredicted Key Features
¹H NMR - A singlet for the methyl ester protons (O-CH₃) around 3.9-4.0 ppm.- Two singlets in the aromatic region for the two aromatic protons.- A broad singlet for the hydroxyl proton (O-H), the chemical shift of which will be concentration-dependent.
¹³C NMR - A signal for the methyl ester carbon around 52-53 ppm.- A signal for the carbonyl carbon of the ester around 164-166 ppm.- Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring.
IR Spectroscopy - A broad absorption band for the hydroxyl group (O-H stretch) around 3200-3500 cm⁻¹.- A strong absorption for the carbonyl group (C=O stretch) of the ester around 1720-1740 cm⁻¹.- Characteristic absorptions for the nitro group (N-O stretches) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).- Absorptions corresponding to C-Cl and C-O stretching, and aromatic C-H and C=C bending.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery: A Focus on Protein Kinase Inhibition

While direct biological studies on Methyl 4-chloro-3-hydroxy-5-nitrobenzoate are not yet published, its structural motifs are present in compounds with known biological activities. A particularly compelling area of potential application is in the development of protein kinase inhibitors.

A structurally related compound, 8-hydroxy-4-methyl-9-nitrobenzo(g)chromen-2-one (NBC), has been identified as a potent inhibitor of protein kinase CK2.[7][8] The study highlighted the critical role of the hydroxyl and nitro groups in the binding of NBC to the ATP-binding site of CK2.[7] Specifically, the nitro group engages in an electrostatic interaction with a key lysine residue, while the adjacent hydroxyl group interacts with a conserved water molecule within the active site.[7]

Given the presence of the same key pharmacophoric elements (a hydroxyl group ortho to a nitro group on an aromatic ring) in Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, it is plausible to hypothesize that this compound could also exhibit inhibitory activity against protein kinases, including CK2.

G cluster_0 Hypothesized Mechanism of Action Molecule Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Binding Binds to ATP-binding site Molecule->Binding Potential Interaction Target Protein Kinase (e.g., CK2) Target->Binding Target Site Inhibition Inhibition of Kinase Activity Binding->Inhibition Pathway Downstream Signaling Pathway Blocked Inhibition->Pathway Effect Potential Therapeutic Effect (e.g., Anti-proliferative) Pathway->Effect

Caption: Hypothesized role of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate in kinase inhibition.

This hypothesis opens up exciting avenues for future research. Methyl 4-chloro-3-hydroxy-5-nitrobenzoate could serve as a valuable starting point or fragment for the design of novel and selective protein kinase inhibitors. Further studies, including in vitro kinase assays and co-crystallization experiments, would be necessary to validate this hypothesis and to elucidate the precise mechanism of action.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. Based on available safety data for this and structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is a compound with a rich chemical structure that holds promise for applications in medicinal chemistry. While comprehensive experimental data is currently limited, its structural similarity to known protein kinase inhibitors suggests a clear and compelling direction for future research. The proposed synthetic pathway provides a practical approach for its preparation, and the predicted analytical data offers a framework for its characterization. The exploration of its potential as a protein kinase inhibitor could lead to the development of novel therapeutic agents, making this compound a person of interest for the drug discovery community.

References

  • Cozza, G., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. The Biochemical journal, 437(1), 125–134.
  • Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzotriazole. Journal of medicinal chemistry, 47(25), 6239–6247.
  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 1, p.63 (1921).
  • MDPI. (2026, February 25). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 31(5), 751.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • PharmaCompass. (n.d.). methyl 4-chloro-3-nitro-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly reviews of biophysics, 42(1), 1–40.
  • Roskoski, R., Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 100, 1–23.
  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. (EP 0206635 B1).
  • Frontiers in Pharmacology. (2020). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers in Pharmacology, 11, 609.
  • PubChemLite. (n.d.). Methyl 4-chloro-3-methyl-5-nitrobenzoate (C9H8ClNO4). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Foundational

The Solubility Profile of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of methyl 4-chloro-3-hydroxy-5-nitrobenzoate, a key intermediate in various synthetic pathways. In the absence of extensive published experimental data for this specific compound, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for both the experimental determination and theoretical prediction of its solubility in a range of organic solvents. We will delve into the underlying principles of solubility, present detailed, best-practice experimental protocols, and explore the application of powerful thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) for predictive analysis. This guide is designed to be a practical, hands-on resource, empowering researchers to generate reliable solubility data and make informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug from a promising chemical entity to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. The solubility of an API dictates its dissolution rate, which in turn governs its absorption and systemic availability. For a compound like methyl 4-chloro-3-hydroxy-5-nitrobenzoate, which serves as a building block in the synthesis of more complex pharmaceutical molecules, understanding its solubility in various organic solvents is paramount for process optimization, purification, and formulation development.

1.1. Physicochemical Properties of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

A foundational understanding of the physicochemical properties of methyl 4-chloro-3-hydroxy-5-nitrobenzoate is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
Physical Form Solid
Storage Temperature 2-8°C, sealed in a dry environment

The presence of a hydroxyl group, a nitro group, and a chloro group on the benzene ring, along with the methyl ester functionality, suggests a molecule with a moderate to low polarity. The potential for hydrogen bonding through the hydroxyl group will significantly influence its interaction with protic and aprotic polar solvents.

Experimental Determination of Solubility: A Step-by-Step Approach

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[1]

2.1. The Equilibrium Shake-Flask Method

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 4-chloro-3-hydroxy-5-nitrobenzoate to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) to maintain a consistent temperature.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved methyl 4-chloro-3-hydroxy-5-nitrobenzoate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][3]

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2

Caption: Workflow for Shake-Flask Solubility Measurement.

Thermodynamic Modeling for Solubility Prediction

In the early stages of drug discovery and development, where compound availability may be limited, computational models offer a valuable tool for predicting solubility. These models can help prioritize solvents and guide experimental work.

3.1. UNIFAC Group Contribution Model

The UNIFAC model is a group contribution method that estimates activity coefficients in liquid mixtures.[4][5] The solubility of a solid in a liquid can be predicted by considering the activity coefficient of the solute in the solvent. The model breaks down the molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[2][4]

Conceptual Framework:

The UNIFAC model requires the definition of the functional groups present in both the solute (methyl 4-chloro-3-hydroxy-5-nitrobenzoate) and the solvent molecules. For the solute, the relevant groups would include aromatic carbon with a chlorine atom (ACCl), aromatic carbon with a hydroxyl group (ACOH), aromatic carbon with a nitro group (ACNO2), and the methyl ester group (COOCH3). The interaction parameters between these groups and the functional groups of the chosen solvents are then used to calculate the activity coefficient, which is subsequently used to predict the solubility.

3.2. COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that predicts the thermodynamic properties of fluids and solutions.[6][7][8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.

Logical Relationship for COSMO-RS Prediction:

G cluster_qc Quantum Chemistry Calculation cluster_thermo Statistical Thermodynamics cluster_sol Solubility Prediction qc_step Calculate molecular geometry and surface charge density (σ-profile) of solute and solvent thermo_step Calculate chemical potential (μ) based on σ-profile interactions qc_step->thermo_step σ-profile sol_step Predict solubility from chemical potentials thermo_step->sol_step μ

Caption: COSMO-RS Solubility Prediction Workflow.

The COSMO-RS approach has shown high accuracy in predicting the solubility of nitro compounds in various solvents.[6][7] This makes it a particularly suitable method for estimating the solubility of methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Data Presentation and Interpretation

The experimentally determined and computationally predicted solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Expected Solubility Data:

SolventMolar Mass ( g/mol )Density (g/cm³)Dielectric ConstantSolubility of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (mole fraction, x) at 298.15 K
Methanol32.040.79232.7(Experimental/Predicted Value)
Ethanol46.070.78924.5(Experimental/Predicted Value)
Acetone58.080.79120.7(Experimental/Predicted Value)
Ethyl Acetate88.110.9026.02(Experimental/Predicted Value)
Dichloromethane84.931.339.08(Experimental/Predicted Value)

Note: The solubility values are placeholders and should be populated with experimentally determined or computationally predicted data.

The trend in solubility across different solvents can be rationalized by considering the principle of "like dissolves like." Solvents with similar polarity and hydrogen bonding capabilities to methyl 4-chloro-3-hydroxy-5-nitrobenzoate are expected to be better solvents.

Conclusion

References

  • ResearchGate. (n.d.). Application of COSMO-RS Approximation to the Prediction of Physical Properties of Nitro-Compounds: Water Solubility | Request PDF. Retrieved from [Link]

  • PubMed. (2011, April 15). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Retrieved from [Link]

  • PMC. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • ResearchGate. (n.d.). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • AIDIC. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 3,4,5-Trisubstituted Benzoate Scaffolds

This technical guide details the structural, physicochemical, and synthetic distinctions between Methyl 4-chloro-3-hydroxy-5-nitrobenzoate and its methoxy analog (Methyl 4-chloro-3-methoxy-5-nitrobenzoate) . Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic distinctions between Methyl 4-chloro-3-hydroxy-5-nitrobenzoate and its methoxy analog (Methyl 4-chloro-3-methoxy-5-nitrobenzoate) .

Executive Summary

In medicinal chemistry, specifically within the design of kinase inhibitors (e.g., EGFR, ALK inhibitors), the 3,4,5-trisubstituted benzoate core is a privileged scaffold. The choice between the 3-hydroxy and 3-methoxy analogs is not merely structural but strategic.

  • The Hydroxy Analog (CAS 180031-12-3): A "Divergent Intermediate." Its acidic phenolic proton allows for late-stage diversification via O-alkylation, making it ideal for Structure-Activity Relationship (SAR) library generation. However, it requires careful protection strategies during nucleophilic aromatic substitution (

    
    ).
    
  • The Methoxy Analog (CAS 63603-09-8): A "Fixed Intermediate." It offers cleaner reaction profiles for

    
     displacements at the 4-position due to the absence of competing acidic protons. It is preferred when the methoxy motif is a confirmed pharmacophore requirement (e.g., for metabolic stability or specific hydrophobic pocket occupancy).
    

Physicochemical & Structural Comparison

The presence of the phenolic hydroxyl group versus the methoxy ether fundamentally alters the electronic environment and solubility profile of the scaffold.

FeatureMethyl 4-chloro-3-hydroxy-5-nitrobenzoateMethyl 4-chloro-3-methoxy-5-nitrobenzoate
Structure Phenol (Acidic)Anisole (Neutral)
CAS Number 180031-12-363603-09-8
Molecular Weight 231.59 g/mol 245.62 g/mol
H-Bond Donors 1 (Phenolic -OH)0
H-Bond Acceptors 55
pKa (Acidic) ~6.5 – 7.5 (Activated by

/Cl)
Non-ionizable (Neutral)
LogP (Lipophilicity) ~1.8 (pH dependent)~2.2 – 2.4
Electronic Effect (C3)

= -0.37 (OH); Strong EDG (as

)

= -0.27 (OMe); Moderate EDG
Electronic Influence on Reactivity

Both compounds possess a 4-chloro substituent activated for


 by the ortho-nitro and para-ester groups.
  • Methoxy Analog: The methoxy group is an Electron Donating Group (EDG) via resonance, which slightly deactivates the ring compared to a hydrogen atom but still permits facile displacement of the chloride by amines or thiols.

  • Hydroxy Analog: Under basic conditions (common for

    
    ), the phenol deprotonates to form a phenoxide anion . This anion is a powerful EDG, which significantly increases electron density on the ring, effectively "poisoning" the electrophilicity of the C4 position and retarding the 
    
    
    
    reaction rate.

Synthetic Pathways & Reactivity[1][2]

The Divergent Synthesis Strategy

The hydroxy analog is valuable because it allows researchers to synthesize a library of compounds with different ether side chains from a single batch of starting material.

Workflow Diagram: Divergent vs. Linear Synthesis

SynthesisStrategy cluster_0 Critical Decision Point Start_OH Hydroxy Analog (CAS 180031-12-3) Protect Protection (e.g., TBS, Bn) Start_OH->Protect Step 1 Start_OMe Methoxy Analog (CAS 63603-09-8) SNAr SNAr Reaction (Amine Nucleophile) Start_OMe->SNAr Direct Route Protect->SNAr Step 2 Deprotect Deprotection SNAr->Deprotect Step 3 Product_B Fixed Methoxy Drug (Target Molecule) SNAr->Product_B Alkylation O-Alkylation (Library Generation) Deprotect->Alkylation Step 4 Product_A Diverse Ether Analogs (SAR Library) Alkylation->Product_A

Figure 1: Decision tree for selecting the appropriate starting material based on the desired final library diversity.

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

When using the Methoxy Analog , the reaction is straightforward. When using the Hydroxy Analog , a protection step is often required to prevent side reactions and maintain reactivity.

Protocol A: Reaction of Methoxy Analog (Standard)
  • Dissolution: Dissolve Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF or THF.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.5 eq) to scavenge HCl.

  • Nucleophile Addition: Add the amine (e.g., aniline or aliphatic amine) (1.1 eq).

  • Heating: Heat to 60–80°C. The electron-withdrawing nitro group facilitates the displacement of the chloride.

  • Workup: Dilute with water, extract with EtOAc. The product is the 4-amino-3-methoxy-5-nitrobenzoate .

Protocol B: Reaction of Hydroxy Analog (The "Phenoxide Challenge")

Direct reaction often fails or is sluggish because the base (DIPEA) generates the phenoxide anion.

  • Protection (Recommended): React the hydroxy analog with TBDMS-Cl (imidazole, DMF) or Benzyl bromide (

    
    , Acetone) to mask the phenol.
    
  • 
    :  Perform the substitution as in Protocol A. The protected oxygen does not deactivate the ring as strongly as the phenoxide.
    
  • Deprotection: Remove the protecting group (e.g., TBAF for silyl,

    
    /Pd for benzyl) to regenerate the phenol for further derivatization.
    

Application in Drug Discovery: Kinase Inhibitors[3][4]

These scaffolds are precursors to Quinazoline and Benzamide class kinase inhibitors (e.g., analogs of Gefitinib or Afatinib). The 3-position (hydroxy/methoxy) typically points towards the solvent-exposed region of the ATP-binding pocket, making it a prime vector for modifying solubility and pharmacokinetic properties.

Mechanistic Pathway: Cyclization to Quinazoline Core

QuinazolineSynthesis Intermediate Methyl 4-amino-3-methoxy-5-nitrobenzoate Reduction Reduction of Nitro Group (Fe/AcOH or H2/Pd) Intermediate->Reduction Diamine Diamino Benzoate Reduction->Diamine Cyclization Cyclization with Formamidine Acetate Diamine->Cyclization Core Quinazolin-4-one Core Cyclization->Core

Figure 2: Conversion of the benzoate intermediate into a bioactive quinazoline core.

Case Study Relevance
  • Methoxy Analog Usage: Used when the target molecule (e.g., Gefitinib ) requires a specific methoxy pattern for metabolic stability against O-demethylation by CYP450 enzymes.

  • Hydroxy Analog Usage: Used in Fragment-Based Drug Design (FBDD) . The free phenol allows the attachment of solubilizing groups (e.g., morpholine-ethoxy chains) after the core heterocycle has been constructed.

References

  • Sigma-Aldrich. (2024). Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Product Specification. Link

  • PubChem. (2024). Methyl 4-chloro-3-methoxy-5-nitrobenzoate Compound Summary (CID 49757533).[1] National Center for Biotechnology Information. Link

  • BenchChem. (2025). Comparative Guide to 4-Halo-3-nitrobenzonitrile and Benzoate Alternatives in Kinase Inhibitor Synthesis. Link

  • MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9). (Note: Illustrates the chemistry of the isomeric scaffold). Link

  • Master Organic Chemistry. (2018).

    
    ): Mechanism and Reactivity. Link
    

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Melting Point Determination of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Precise Physicochemical Characterization In the realm of drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Precise Physicochemical Characterization

In the realm of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. The melting point, a fundamental physicochemical property, serves as a crucial, albeit initial, indicator of a compound's purity and identity. For a molecule such as methyl 4-chloro-3-hydroxy-5-nitrobenzoate, which possesses multiple functional groups capable of engaging in various intermolecular interactions, a sharp and reproducible melting point is a key validation of a successful synthesis and purification campaign.

This guide will provide a detailed, step-by-step methodology for the synthesis of methyl 4-chloro-3-hydroxy-5-nitrobenzoate, followed by a rigorous protocol for the determination of its melting point. The causality behind each experimental choice will be elucidated to empower the researcher with a deep understanding of the underlying chemical principles.

Synthesis and Purification of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate: A Proposed Methodology

The synthesis of methyl 4-chloro-3-hydroxy-5-nitrobenzoate can be logically approached via a two-step process: the nitration of a suitable precursor followed by esterification. This synthetic strategy is based on well-established transformations in organic chemistry.

Step 1: Nitration of Methyl 4-chloro-3-hydroxybenzoate

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to achieving the desired regioselectivity and minimizing the formation of byproducts.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-chloro-3-hydroxybenzoate in a suitable solvent such as concentrated sulfuric acid at 0-5 °C. The use of a cold bath is essential to control the exothermic nature of the nitration reaction.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

  • Controlled Addition: Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture is maintained below 10 °C. This slow addition is crucial to prevent over-nitration and other side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove any residual acid.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose: it protonates the nitric acid to facilitate the formation of the nitronium ion and acts as a solvent for the starting material.

  • Low-Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent the formation of undesired isomers, and minimize oxidative side reactions.

  • Recrystallization: This purification technique is based on the principle of differential solubility. The desired compound is dissolved in a hot solvent and allowed to slowly cool, leading to the formation of pure crystals while impurities remain in the mother liquor.

Alternative Step 1: Esterification of 4-chloro-3-hydroxy-5-nitrobenzoic acid

An alternative and often preferred route involves the esterification of the corresponding carboxylic acid. This can be particularly advantageous if the carboxylic acid is commercially available or more readily synthesized.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-hydroxy-5-nitrobenzoic acid in methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4-chloro-3-hydroxy-5-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Use of Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the formation of the ester product.

Rigorous Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of methyl 4-chloro-3-hydroxy-5-nitrobenzoate is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Melting Point Apparatus: Utilize a calibrated digital melting point apparatus.

  • Ramp Rate: Employ a slow heating rate of 1-2 °C per minute near the expected melting point. A rapid heating rate can lead to an artificially broad and elevated melting range.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Repeatability: Perform the measurement in triplicate to ensure reproducibility.

Interpreting the Results:

  • Sharp Melting Range (0.5-2 °C): This is indicative of a high degree of purity.

  • Broad Melting Range (>2 °C): This often suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

  • Depressed Melting Point: Impurities typically lower the melting point of a substance.

Factors Influencing Melting Point: A Deeper Dive

Beyond purity, other factors can influence the observed melting point of methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

  • Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different melting points. It is crucial to document the crystallization conditions as they can influence the polymorphic form obtained.

  • Residual Solvent: The presence of trapped solvent molecules within the crystal lattice can also affect the melting point.

Estimated Melting Point of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

While no experimental data for the target compound's melting point has been found, we can make a reasoned estimation based on the melting points of structurally similar compounds.

CompoundMolecular FormulaMelting Point (°C)
Methyl 4-chloro-3-nitrobenzoateC₈H₆ClNO₄77.5-83.5
Methyl 5-(2-chloro-4-nitrophenoxy)-2-nitrobenzoateC₁₄H₉ClN₂O₇118

The presence of the hydroxyl group in the target molecule, capable of forming strong intermolecular hydrogen bonds, would be expected to increase the melting point relative to methyl 4-chloro-3-nitrobenzoate. Therefore, a melting point in the range of 90-120 °C would be a reasonable initial expectation for a pure sample of methyl 4-chloro-3-hydroxy-5-nitrobenzoate. However, this remains a hypothesis until experimentally verified.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Nitration Nitration Start->Nitration Methyl 4-chloro-3-hydroxybenzoate Esterification Esterification Start->Esterification 4-chloro-3-hydroxy-5-nitrobenzoic acid Crude_Product Crude_Product Nitration->Crude_Product Esterification->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product MP_Analysis MP_Analysis Pure_Product->MP_Analysis

Caption: Synthetic workflow for methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and melting point determination of methyl 4-chloro-3-hydroxy-5-nitrobenzoate. By understanding the chemical principles behind each step, researchers can confidently approach the preparation and characterization of this and other novel compounds. The emphasis on rigorous experimental technique and the critical interpretation of data is essential for ensuring the integrity and reproducibility of scientific findings in the pursuit of new therapeutic agents.

References

  • Organic Syntheses. Methyl m-Nitrobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8143, Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Amino-Benzoate Derivatives from Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

Abstract Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ester, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ester, a phenolic hydroxyl, a nitro group, and a strategically positioned chlorine atom, offers multiple avenues for synthetic diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of various amino-benzoate derivatives from this versatile starting material. We will explore two primary synthetic strategies: the selective reduction of the nitro group and the nucleophilic aromatic substitution (SNAr) of the chloro substituent. This guide emphasizes the causality behind experimental choices, provides detailed, validated protocols, and discusses the characterization of the resulting products, enabling the generation of diverse molecular libraries for downstream applications.

Introduction: The Versatility of a Polysubstituted Benzene Ring

Polysubstituted benzene rings are privileged structures in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The starting material, Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, is a valuable building block because its substituents offer orthogonal reactivity. The electron-withdrawing nitro group strongly influences the ring's electronics, deactivating it towards electrophilic substitution but critically activating it for nucleophilic aromatic substitution.[2][3] This activation, combined with the presence of a good leaving group (chlorine), opens the door for the introduction of a wide array of nucleophiles. Concurrently, the nitro group itself is a synthetic handle that can be readily reduced to a primary amine, a key functional group in many biologically active molecules.[1] Understanding how to selectively manipulate these functional groups is paramount to harnessing the full synthetic potential of this scaffold.

Strategic Analysis of the Starting Material

The reactivity of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is dictated by the interplay of its four substituents.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the ortho and para positions for nucleophilic attack.[4] It is the primary target for reduction to an amino group.

  • Chloro Group (-Cl): A good leaving group positioned ortho to the activating nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[5]

  • Hydroxyl Group (-OH): An electron-donating group that can influence the ring's reactivity. Its acidic proton may require consideration in base-mediated reactions.

  • Methyl Ester (-COOCH₃): Generally stable under the conditions for nitro reduction and SNAr, but can be hydrolyzed under harsh acidic or basic conditions.

These features present two primary, high-yield synthetic pathways for diversification, as illustrated below.

G cluster_0 Synthetic Pathways start Methyl 4-chloro-3-hydroxy-5-nitrobenzoate path1 Pathway 1: Nitro Group Reduction start->path1 Selective Reduction (e.g., SnCl₂, H₂/Pd/C) path2 Pathway 2: Nucleophilic Aromatic Substitution (SNAr) start->path2 Nucleophilic Attack (e.g., R₂NH, RSH) prod1 Methyl 3-amino-4-chloro-5-hydroxybenzoate path1->prod1 prod2 Methyl 4-(Nu)-3-hydroxy-5-nitrobenzoate Derivatives path2->prod2

Diagram 1: Key synthetic pathways from the starting material.

Pathway 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis.[6] The primary challenge with the substrate is to achieve this reduction chemoselectively without causing hydrodehalogenation—the undesired removal of the chlorine atom.[5]

Mechanistic Considerations

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[7] The choice of reducing agent is critical to avoid over-reduction or side reactions.

  • Catalytic Hydrogenation: Methods using H₂ gas with catalysts like Palladium on Carbon (Pd/C) are highly effective. However, Pd/C can also catalyze the cleavage of C-Cl bonds.[6] Raney Nickel is often a milder alternative for substrates where dehalogenation is a concern.[6]

  • Metal/Acid Reduction: Stoichiometric reducing agents like Tin(II) chloride (SnCl₂) in an acidic medium are classic and highly reliable for selectively reducing nitro groups in the presence of halogens and other reducible functionalities.[5]

Protocol 1.1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol leverages a mild chemical reductant known for its excellent chemoselectivity.

Materials:

  • Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl (3.0-4.0 eq) dropwise at room temperature with vigorous stirring. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize by pouring it over crushed ice and adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO₂).

  • The resulting slurry is filtered through a pad of celite to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Comparison of Reduction Methods
MethodReagents & ConditionsTypical YieldSelectivity & Key Considerations
Tin(II) Chloride SnCl₂·2H₂O, HCl, EtOH, Reflux75-90%Excellent for preserving the C-Cl bond.[5] Workup can be tedious due to tin salt precipitation.
Catalytic Hydrogenation H₂ (1-3 atm), Raney Ni, MeOH/EtOH, RT80-95%Raney Nickel is preferred over Pd/C to minimize hydrodehalogenation.[6] Requires specialized hydrogenation equipment.
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, Reflux70-85%Avoids the use of H₂ gas.[8] A small amount of dehalogenation may still occur depending on the catalyst loading and reaction time.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C4 position is activated for substitution by the strongly electron-withdrawing nitro group at the C5 position (ortho). This allows for the introduction of various nucleophiles to generate a diverse library of derivatives.[9]

Mechanistic Considerations: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the nitro group. The leaving group (Cl⁻) is then expelled to restore aromaticity.

Diagram 2: Simplified workflow of the SNAr mechanism. Note: A detailed diagram with resonance structures of the Meisenheimer complex is recommended for full clarity.

Protocol 2.1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for reacting the substrate with an amine nucleophile.

Materials:

  • Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

  • Desired amine (e.g., piperidine, morpholine, benzylamine) (2.0-2.5 eq)

  • Potassium Carbonate (K₂CO₃) (optional, 1.5 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (1.0 eq) in DMSO (10 mL per gram of starting material) in a round-bottom flask.

  • Add the desired amine (2.0-2.5 eq). The excess amine can act as the base to neutralize the HCl byproduct. Alternatively, use a slight excess of amine (1.2 eq) and an inorganic base like K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing a large volume of cold deionized water. This will often precipitate the product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water and dry under vacuum.

  • If the product does not precipitate or is oily, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) to remove residual DMSO/DMF, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Product Characterization

Confirmation of the product structure is essential. The following table summarizes key expected changes in spectroscopic data upon successful transformation.

TransformationTechniqueExpected Observation
Nitro Reduction IR Spectroscopy Disappearance of strong NO₂ stretching bands (~1530 and 1350 cm⁻¹). Appearance of N-H stretching bands for the new amine (~3300-3500 cm⁻¹).
¹H NMR Appearance of a new broad singlet for the -NH₂ protons. Aromatic protons will typically shift upfield due to the replacement of the electron-withdrawing -NO₂ with the electron-donating -NH₂.[10]
Mass Spectrometry The molecular ion peak will correspond to the reduced mass (M-30 for conversion of NO₂ to NH₂).
SNAr (Amination) ¹H NMR Disappearance of the starting material's aromatic signals and appearance of a new set of signals corresponding to the substituted product. New signals corresponding to the protons of the introduced amine will be present.
Mass Spectrometry The molecular ion peak will correspond to the mass of the starting material minus chlorine plus the mass of the added nucleophile.

Conclusion

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate serves as an exemplary scaffold for the synthesis of diverse amino-benzoate derivatives. By carefully selecting reaction conditions, chemists can achieve either selective reduction of the nitro group to form Methyl 3-amino-4-chloro-5-hydroxybenzoate or perform a nucleophilic aromatic substitution to introduce a variety of functionalities at the C4 position. The protocols and strategic insights provided in this note offer a robust foundation for researchers to generate novel compound libraries, facilitating advancements in drug discovery and materials science.

References

  • FTP Nuneslaw. (n.d.). Reduction Of Nitro Chlorobenzene.
  • Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • PLOS. (2019, October 17). Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study.
  • Wiley Online Library. (2013, April 18). Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction.
  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
  • MDPI. (2020, April 7). Recent Advances in HIV-1 Gag Inhibitor Design and Development.
  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Chemistry World. (2024, October 8). A new gold standard in selective nitrobenzene hydrogenation.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • ACS Publications. (2019, February 8). Second Generation Inhibitors of HIV-1 Maturation.
  • PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • PMC. (n.d.). Mechanistic Studies and Modeling Reveal the Origin of Differential Inhibition of Gag Polymorphic Viruses by HIV-1 Maturation Inhibitors.
  • Squarespace. (2021, January 13). Identification of an Antiretroviral Small Molecule That Appears To Be a Host-Targeting Inhibitor of HIV-1 Assembly.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • SpringerLink. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate in Methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS: 180...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS: 180031-12-3) . This compound is a critical building block, frequently utilized in the synthesis of peptidylarginine deiminase 4 (PAD4) inhibitors ()[1].

Mechanistic Causes of Solubility Issues

Understanding the physical chemistry of your reagent is the first step in troubleshooting. Methyl 4-chloro-3-hydroxy-5-nitrobenzoate often exhibits stubborn insolubility in methanol due to three competing thermodynamic factors:

  • High Crystal Lattice Energy: The highly substituted aromatic ring allows for dense, stable crystalline packing.

  • Intermolecular Hydrogen Bonding: The hydroxyl (-OH) and nitro (-NO2) groups act as powerful hydrogen-bond donors and acceptors, forming robust intermolecular networks that resist solvent disruption. Studies on similar nitrobenzoic acid derivatives demonstrate that solubility in methanol is highly temperature-dependent and fundamentally limited by these lattice forces ()[2].

  • Solvent-Solute Mismatch: While methanol is a polar protic solvent, the lipophilic chloro (-Cl) group decreases the overall solvation energy, making it difficult for methanol to fully encapsulate the molecule at room temperature.

Troubleshooting Workflow

Follow the logical progression below to systematically overcome the lattice energy barrier without degrading your starting material.

SolubilityWorkflow Start Start: Methyl 4-chloro-3-hydroxy- 5-nitrobenzoate in Methanol Heat Step 1: Increase Temperature (Warm to 45-50°C) Start->Heat Sonicate Step 2: Apply Sonication (15-30 mins) Heat->Sonicate Check1 Is it fully dissolved? Sonicate->Check1 CoSolvent Step 3: Add Co-solvent (5-10% v/v DMSO or DMF) Check1->CoSolvent No Success Success: Ready for Reaction Check1->Success Yes Check2 Is it fully dissolved? CoSolvent->Check2 Base Step 4: Deprotonation (Add 0.1-1.0 eq Et3N) Check2->Base No Check2->Success Yes Check3 Is it fully dissolved? Base->Check3 Check3->Success Yes Filter Protocol: Hot Filtration Remove insoluble impurities Check3->Filter No Filter->Success

Fig 1: Step-by-step solubility troubleshooting workflow for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Self-Validating Experimental Protocols

Protocol A: Thermal & Acoustic Disruption

Causality: Heating provides the kinetic energy required to overcome the lattice enthalpy, while sonication physically disrupts particle agglomerates, increasing the surface area for solvent interaction.

  • Suspend: Add 1.0 g of the compound to 10 mL of anhydrous methanol in a sealed vial.

  • Heat: Submerge the vial in a water bath set to 45–50 °C. Caution: Do not exceed 60 °C to prevent solvent boil-off and pressure buildup.

  • Sonicate: Transfer to an ultrasonic bath (maintained at ~45 °C) and sonicate for 15–30 minutes.

  • Self-Validation Check: Remove the vial and let it cool to room temperature. If the solution remains clear, the kinetic barrier has been permanently overcome. If precipitation reoccurs, the concentration exceeds the thermodynamic solubility limit. Proceed to Protocol B.

Protocol B: Co-Solvent System

Causality: Adding a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) introduces powerful hydrogen-bond acceptors that disrupt the solute-solute hydrogen bonds much more effectively than methanol alone.

  • Add: To the cloudy methanolic suspension, add 5–10% v/v of anhydrous DMSO (0.5–1.0 mL per 10 mL of methanol).

  • Stir: Agitate the mixture at room temperature for 10 minutes.

  • Self-Validation Check: The mixture should transition from a turbid suspension to a homogenous solution. Shine a strong light through the flask; the absence of light scattering (Tyndall effect) confirms complete dissolution.

Protocol C: Chemical Solubilization (Deprotonation)

Causality: The phenol group is rendered acidic by the electron-withdrawing nitro and chloro groups. Adding a mild base converts the neutral phenol into a phenoxide salt. Ionic species exhibit vastly superior solvation in polar protic solvents compared to their neutral counterparts ()[3].

  • Add Base: Add 0.1 to 1.0 equivalents of Triethylamine (Et₃N) dropwise to the methanolic suspension.

  • Stir: Stir gently for 5 minutes at room temperature.

  • Self-Validation Check: The solution will rapidly clear and undergo a bathochromic shift (turning a deeper yellow/orange). This color change is a visual, mechanistic confirmation of phenoxide formation.

Quantitative Data Presentation

The table below summarizes the expected solubility improvements based on the applied troubleshooting methodology.

Solvent SystemTemp (°C)AdditiveExpected Solubility LimitVisual Indicator
100% Methanol20NoneLow (< 50 mg/mL)Cloudy, pale yellow suspension
100% Methanol50NoneModerate (~100 mg/mL)Clear, pale yellow solution
90% MeOH / 10% DMSO20NoneHigh (> 150 mg/mL)Clear, pale yellow solution
100% Methanol201.0 eq Et₃NVery High (> 300 mg/mL)Clear, deep yellow/orange solution

Frequently Asked Questions (FAQs)

Q: Why did my solution turn dark yellow/orange after adding triethylamine? A: The addition of a base deprotonates the hydroxyl group, forming a phenoxide ion. The extended conjugation of the electron-rich phenoxide with the electron-withdrawing nitro group causes a bathochromic shift (absorption of longer wavelengths), resulting in the deep yellow/orange color. This is a positive self-validation that deprotonation has successfully occurred.

Q: Can I use water as a co-solvent to dissolve the base? A: No. Adding water will drastically decrease the solubility of the highly substituted, lipophilic aromatic ring, leading to immediate precipitation. Always maintain anhydrous conditions when working with this compound in methanol.

Q: Will heating the methanolic solution cause transesterification? A: Because the compound is already a methyl ester and the solvent is methanol, any transesterification that occurs is a degenerate reaction (exchanging a methyl group for a methyl group). Therefore, no net structural degradation will occur.

Q: My compound still has a few floating particles even after Protocol C. What should I do? A: If the bulk of the material has dissolved but trace particulates remain, these are likely inorganic impurities or insoluble byproducts from the upstream synthesis. Perform a hot filtration through a pad of Celite or a 0.45 µm PTFE syringe filter to obtain a clear solution ready for downstream reactions.

References

  • Zhang, X., Chen, J., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids." Journal of Chemical Research 45, no. 11-12 (2021): 1100–1106. URL:[Link]

  • de Namor, A. F. D., Traboulssi, R., Salomon, M. "Solution studies of haptens containing azobenzoate and substituted azobenzoate anions in water and in methanol." Journal of the Chemical Society, Faraday Transactions 86 (1990): 501-505. URL:[Link]

  • Padlock Therapeutics, Inc. "Bicyclic inhibitors of pad4." Patent WO2017100594A1 (2017).

Sources

Optimization

Preventing side reactions during reduction of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

Welcome to the technical support center for the selective reduction of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reduction of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthesis.

Introduction: The Challenge of Selective Reduction

The reduction of the nitro group in Methyl 4-chloro-3-hydroxy-5-nitrobenzoate to an amine is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of other reducible functional groups—specifically the chloro and hydroxyl groups—presents a significant challenge. The primary goal is to achieve high chemoselectivity, reducing the nitro group while preserving the integrity of the rest of the molecule. The most common and problematic side reaction is hydrodehalogenation, the undesired removal of the chlorine atom. Other potential side reactions involve the phenolic hydroxyl group, which can influence the reactivity of the aromatic ring and the catalyst.

This guide will walk you through the common pitfalls and provide field-proven strategies to ensure a successful and selective reduction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate.

Issue 1: Significant Dehalogenation of the Product

Symptom: You observe a significant amount of the dechlorinated aniline byproduct in your reaction mixture, confirmed by analytical techniques such as LC-MS or NMR.

Root Cause Analysis:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation and is notorious for causing hydrodehalogenation, especially with aryl halides.[1][2][3] The electron-rich nature of the resulting aniline product can further promote this unwanted reaction.[4]

  • Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all contribute to increased rates of dehalogenation.

Solutions & Preventative Measures:

  • Catalyst Selection:

    • Raney Nickel: This is often a superior choice to Pd/C when dehalogenation is a concern for aromatic chlorides, bromides, and iodides.[1][5] It generally exhibits lower activity towards the carbon-halogen bond.

    • Sulfided Platinum on Carbon (Pt/C): This modified catalyst has demonstrated high selectivity for nitro group reduction in the presence of halogens.[2]

    • Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are excellent alternatives as they typically do not induce dehalogenation.[1][2][6]

  • Optimization of Reaction Conditions (for Catalytic Hydrogenation):

    • Lower Hydrogen Pressure: If using catalytic hydrogenation, operate at the lowest effective hydrogen pressure.

    • Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Issue 2: Low Reaction Conversion or Stalled Reaction

Symptom: The reduction of the nitro group proceeds slowly or stops before completion, even after an extended reaction time.

Root Cause Analysis:

  • Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or reaction atmosphere. The phenolic hydroxyl group or its corresponding phenoxide under basic conditions can also interact with and deactivate the catalyst surface.

  • Insufficient Reducing Agent: In the case of chemical reductions (e.g., SnCl₂, Fe/HCl), an inadequate stoichiometric amount of the reducing agent will lead to incomplete conversion.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting its access to the catalyst or reagent.

Solutions & Preventative Measures:

  • Ensure High Purity: Use high-purity starting materials and solvents. Degas solvents to remove dissolved oxygen, which can poison some catalysts.

  • Stoichiometry of Reducing Agent: For chemical reductions, use a sufficient excess of the reducing agent. For example, with SnCl₂·2H₂O, at least 3-5 equivalents are typically required.[2][7]

  • Solvent System Optimization:

    • Choose a solvent system that fully dissolves the Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. A co-solvent system might be necessary.

    • For SnCl₂ reductions, ethanol, ethyl acetate, or a mixture of acetic acid, ethanol, and water are commonly used.[8][9]

Issue 3: Formation of Azo or Azoxy Byproducts

Symptom: You detect the formation of colored byproducts, which may be identified as azo (R-N=N-R') or azoxy (R-N=N+(O-)-R') compounds.

Root Cause Analysis:

  • Incomplete Reduction: These byproducts are often intermediates in the reduction of nitro compounds to amines.[4] Their accumulation can be a sign of a sluggish or incomplete reaction.

  • Reaction Conditions: Certain reducing agents, like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds, are known to favor the formation of azo compounds.[1] While not a typical choice for this substrate, it highlights the importance of reagent selection.

Solutions & Preventative Measures:

  • Ensure Complete Reduction: Drive the reaction to completion by using a sufficient amount of the reducing agent and optimizing reaction time.

  • Appropriate Reagent Selection: Stick to well-established methods for nitro to amine reduction that are less prone to forming these intermediates, such as catalytic hydrogenation or reductions with Fe/HCl or SnCl₂.

Issue 4: Unwanted Reactions Involving the Hydroxyl Group

Symptom: You observe byproducts resulting from reactions of the phenolic hydroxyl group, such as etherification or esterification, depending on the solvents and reagents used.

Root Cause Analysis:

  • Acidity of the Phenol: The phenolic proton is acidic and can be abstracted by strong bases.[10] The resulting phenoxide is a potent nucleophile.

  • Nucleophilicity of the Hydroxyl Group: The hydroxyl group itself is nucleophilic and can react with electrophiles.[10]

Solutions & Preventative Measures:

  • Protection of the Hydroxyl Group: If side reactions involving the hydroxyl group are persistent and cannot be controlled by adjusting reaction conditions, consider protecting it.

    • Common Protecting Groups for Phenols: Ethers (e.g., methyl, benzyl) or esters are commonly used.[10][11]

    • Selection Criteria: The choice of protecting group depends on its stability to the reduction conditions and the ease of its subsequent removal. For instance, a benzyl ether can be removed by hydrogenolysis, which might be convenient if catalytic hydrogenation is already being employed for the nitro reduction, provided conditions can be found to selectively cleave the benzyl ether without causing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method to reduce Methyl 4-chloro-3-hydroxy-5-nitrobenzoate selectively?

For a balance of selectivity, cost-effectiveness, and operational simplicity, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is often a highly reliable method.[7][8][12] It is known for its excellent chemoselectivity in reducing nitro groups without affecting halogens or other sensitive functional groups.[1][12]

Q2: Can I use catalytic transfer hydrogenation for this reduction?

Yes, catalytic transfer hydrogenation (CTH) is a viable and often very selective method.[13] It uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst, typically Pd/C.[13][14] While Pd/C is used, the conditions of CTH are often milder than high-pressure hydrogenation, which can help to minimize dehalogenation.[13] However, careful optimization of the hydrogen donor, solvent, and temperature is crucial.

Q3: Is the Fe/HCl system a good choice for this substrate?

The use of iron metal in the presence of an acid like hydrochloric acid or acetic acid is a classic, robust, and cost-effective method for nitro group reduction.[6][15] It is generally very selective for the nitro group and does not typically cause dehalogenation.[2][16] One potential drawback is the workup, which involves filtering off iron salts and can sometimes be cumbersome on a large scale.

Q4: My compound contains a methyl ester. Is this group stable under the recommended reduction conditions?

The methyl ester group is generally stable under the most common conditions for nitro group reduction, including:

  • Catalytic hydrogenation (H₂, Pd/C, or Raney Nickel).

  • SnCl₂ in alcoholic solvents.

  • Fe/HCl.

However, if you use strongly basic or acidic conditions for an extended period, especially at elevated temperatures, you risk hydrolysis of the ester. The workup for SnCl₂ reductions often involves basification to precipitate tin salts, so prolonged exposure to strong bases should be avoided.[2]

Q5: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between the starting material, the product, and any major byproducts. Staining with a UV lamp is usually effective as these are aromatic compounds. For more quantitative analysis during methods development, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Experimental Protocols

Protocol 1: Selective Reduction using SnCl₂·2H₂O

This protocol provides a general procedure for the selective reduction of the nitro group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (1 equivalent) in ethanol (10-20 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

    • Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method is an alternative to high-pressure hydrogenation and can offer high selectivity.

  • Setup: To a solution of the Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.[2]

Data Summary

Reduction MethodTypical Selectivity (vs. Dehalogenation)Key AdvantagesKey Disadvantages
H₂, Pd/C Low to ModerateHigh activity, fast reactionHigh risk of dehalogenation[1][2]
H₂, Raney Ni Good to ExcellentLow incidence of dehalogenation[1]Pyrophoric catalyst, requires careful handling[5]
SnCl₂·2H₂O ExcellentHigh chemoselectivity, mild conditions[1][12]Stoichiometric tin waste, workup can be tedious[7]
Fe/HCl ExcellentInexpensive, robust, high selectivity[2][16]Heterogeneous reaction, iron sludge in workup
CTH (e.g., HCO₂NH₄, Pd/C) Good to ExcellentAvoids high-pressure H₂, often highly selective[13]Requires careful optimization to prevent dehalogenation

Visualizing Reaction Pathways

To better understand the process, the following diagrams illustrate the desired reaction and the primary side reaction.

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Pathway SM Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Product Methyl 3-amino-4-chloro-5-hydroxybenzoate SM->Product Selective Reduction (e.g., SnCl₂, Fe/HCl, Raney Ni) Dehalogenated_Product Methyl 3-amino-5-hydroxybenzoate SM->Dehalogenated_Product Non-selective Reduction (e.g., H₂, Pd/C)

Caption: Desired vs. Undesired Reduction Pathways.

G cluster_troubleshooting Troubleshooting Workflow for Dehalogenation Start Dehalogenation Observed? ChangeCatalyst Change Catalyst: - Pd/C → Raney Ni - Or use Sulfided Pt/C Start->ChangeCatalyst Yes (Catalytic Hydrogenation) UseChemical Switch to Chemical Reduction: - SnCl₂·2H₂O - Fe/HCl Start->UseChemical Yes Optimize Optimize Conditions: - Lower H₂ Pressure - Lower Temperature - Monitor Closely ChangeCatalyst->Optimize Success Problem Solved UseChemical->Success Optimize->Success

Caption: Troubleshooting Dehalogenation Issues.

References

  • Ji, D., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(9), 13869-13876. [Link]

  • Li, H., et al. (2022). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 46(3), 1134-1140. [Link]

  • Horn, D. E. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Procter, D. J., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 735-739. [Link]

  • Strukil, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3192. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(4), 535-540. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. [Link]

  • Freyermuth, H. B., Normington, J. B., & Hort, E. V. (1964). U.S. Patent No. 3,148,217. Washington, DC: U.S.
  • Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews, 74(5), 567-580. [Link]

  • Fieser, L. F., & Fieser, M. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

  • Kim, H., & Kim, H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(23), 3828-3847. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Nunes Law. (n.d.). Reduction Of Nitro Chlorobenzene. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Kumar, S., & Maurya, S. K. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 4(16), 3329-3339. [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Smith, A. M., & Whittington, B. I. (2009). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Tetrahedron Letters, 50(26), 3339-3341. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific nitration reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the regioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate?

The synthesis of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is achieved through an electrophilic aromatic substitution reaction. Specifically, it involves the nitration of methyl 4-chloro-3-hydroxybenzoate. In this reaction, the aromatic ring of the starting material is attacked by a nitronium ion (NO₂⁺), which acts as the electrophile.[1] The hydroxyl (-OH) and ester (-COOCH₃) groups on the benzene ring direct the position of the incoming nitro (-NO₂) group.

Q2: What is the role of sulfuric acid in this nitration reaction?

Concentrated sulfuric acid plays a dual role as both a catalyst and a dehydrating agent.[2] Its primary function is to facilitate the generation of the highly reactive nitronium ion (NO₂⁺) from nitric acid.[2][3][4] The reaction is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Furthermore, sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion. By removing the water produced during the reaction, sulfuric acid drives the equilibrium towards the formation of the nitronium ion, thereby increasing the reaction rate and yield.[1][2]

Q3: How do the existing substituents on the aromatic ring influence the position of nitration?

The regioselectivity of the nitration is governed by the electronic effects of the substituents already present on the benzene ring: the hydroxyl group (-OH), the chloro group (-Cl), and the methyl ester group (-COOCH₃).

  • Hydroxyl Group (-OH): This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group. It withdraws electron density through induction but can donate it through resonance.

  • Methyl Ester Group (-COOCH₃): This is a deactivating and meta-directing group because it withdraws electron density from the ring through both induction and resonance.

Considering these effects, the incoming nitro group will preferentially substitute at the position that is most activated. In the case of methyl 4-chloro-3-hydroxybenzoate, the position ortho to the strongly activating hydroxyl group and meta to the deactivating ester group is the most favorable site for electrophilic attack.

Q4: What are the critical parameters to control for optimizing the reaction time?

Several factors can be manipulated to optimize the reaction time. These include:

  • Temperature: The reaction is highly exothermic, and controlling the temperature is crucial.[5] Low temperatures (typically 0-15°C) are often employed to control the reaction rate and prevent side reactions like over-nitration or oxidation.[6][7][8]

  • Concentration of Reagents: The ratio of nitric acid to sulfuric acid and the concentration of the starting material can significantly impact the reaction rate.

  • Addition Rate of Nitrating Agent: A slow, dropwise addition of the nitrating mixture is essential to maintain temperature control and minimize the formation of byproducts.[5][7]

  • Stirring: Efficient stirring is necessary to ensure homogeneity and facilitate heat transfer.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Inadequate Nitronium Ion Formation: This can occur if the concentration of sulfuric acid is too low or if there is water present in the reaction mixture, which can inhibit the formation of the nitronium ion.[5]

  • Low Reaction Temperature: While temperature control is critical, a temperature that is too low may result in an incomplete reaction.[7]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Ensure Anhydrous Conditions: Use dry glassware and concentrated acids to minimize the presence of water.

  • Optimize Temperature: While keeping the initial addition of the nitrating agent at a low temperature, you may need to allow the reaction to slowly warm to room temperature and stir for a period to ensure completion.[5]

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[9][10][11]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can lead to the formation of undesired isomers.[6] For instance, higher temperatures might favor the thermodynamically more stable para-isomer over the kinetically controlled ortho-product.[6]

  • Incorrect Ratio of Nitrating Agents: The ratio of nitric acid to sulfuric acid can influence the regioselectivity.

Solutions:

  • Strict Temperature Control: Maintain a consistently low temperature (e.g., 5-10°C) throughout the addition of the nitrating mixture.[5]

  • Solvent Screening: Experimenting with different solvents can sometimes influence the isomer ratio.[6]

  • Alternative Nitrating Agents: In some cases, milder nitrating agents can offer better regioselectivity.[6]

Problem 3: Formation of Dark-Colored Byproducts or Tar

Possible Causes:

  • Oxidation of the Phenolic Group: Phenols are susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of tar-like substances.[6]

  • Over-Nitration: The use of highly concentrated nitric acid or elevated temperatures can lead to the introduction of multiple nitro groups onto the aromatic ring.[6]

  • Runaway Reaction: Uncontrolled, highly exothermic reactions can result in the formation of polymeric byproducts.[6]

Solutions:

  • Maintain Low Temperatures: Using an ice bath to keep the reaction temperature at or below room temperature is crucial.[6]

  • Use Dilute Nitric Acid: This can help to control the reaction rate and reduce the oxidizing potential.[6]

  • Slow Reagent Addition: Add the nitrating agent slowly and with efficient stirring to prevent localized overheating.[6]

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired outcomes.

Materials:

  • Methyl 4-chloro-3-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 4-chloro-3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material using a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 5-15°C.[7][8]

  • After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid product, Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, is then collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral to pH paper.[12]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[13]

Workflow for Optimizing Reaction Time

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification Prep Prepare Reactants & Apparatus Start Start Reaction at 0-5°C Prep->Start AddNitratingMix Slowly Add Nitrating Mixture Start->AddNitratingMix Monitor Monitor Progress (TLC/HPLC) AddNitratingMix->Monitor VaryTemp Vary Temperature (e.g., 5-15°C) Monitor->VaryTemp If slow VaryTime Vary Reaction Time Monitor->VaryTime If incomplete Quench Quench Reaction on Ice Monitor->Quench If complete VaryTemp->Monitor VaryTime->Monitor Isolate Isolate Crude Product Quench->Isolate Analyze Analyze Yield & Purity (NMR, MS) Isolate->Analyze Purify Recrystallize Product Analyze->Purify If impure

Caption: Experimental workflow for optimizing reaction time.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield (Hypothetical Data)
Temperature (°C)Reaction Time (min)Yield (%)Purity (%)
0-5607595
10-15458592
20-25308085

This table illustrates a potential trend where increasing the temperature may decrease the reaction time but could also negatively impact yield and purity due to side reactions.

References

  • The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Ore
  • Why is sulfuric acid used in aromatic nitr
  • Why is sulfuric acid used in aromatic nitr
  • Electrophilic substitution-Nitration of arom
  • Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols - Benchchem.
  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009, January 14).
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH.
  • Supporting Inform
  • Results: Visible effect on the reaction: Nitr
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • US3519693A - Nitration process for phenolic compounds - Google P
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022, November 29).
  • Quantification of nitrotyrosine in nitr
  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITR
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC Intern
  • Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PNAS.
  • troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid - Benchchem.
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitr
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
  • NITRATION OF METHYL BENZO
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com.
  • methyl 3-chloro-4-hydroxy-5-methoxybenzo
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • optimization of reaction conditions for the nitration of 4-methylbenzoic acid - Benchchem.
  • Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid - Benchchem.
  • Methyl 4-chloro-3-hydroxy-5-nitrobenzo
  • Nitration of Methyl Benzoate.
  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem.
  • (PDF)
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 1).
  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzano

Sources

Optimization

Technical Guide: Handling Moisture Sensitivity of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

[1] Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS: 180031-12-3) presents a unique handling challenge due to the synergistic electronic effects of its substituents....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS: 180031-12-3) presents a unique handling challenge due to the synergistic electronic effects of its substituents. While typical methyl esters are relatively stable, this compound features a nitro group (-NO₂) and a chloro group (-Cl) in positions that significantly reduce electron density on the aromatic ring.

The Core Issue: These Electron-Withdrawing Groups (EWGs) activate the ester carbonyl carbon, rendering it highly electrophilic. Consequently, the energy barrier for nucleophilic attack by water (hydrolysis) is drastically lowered compared to unsubstituted methyl benzoate. Even atmospheric moisture can catalyze the conversion of your ester into its corresponding carboxylic acid (4-chloro-3-hydroxy-5-nitrobenzoic acid), leading to yield loss and purification nightmares.

The Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the underlying physical organic chemistry. The instability is not random; it is a predictable outcome of Hammett Substituent Constants .

Electronic Activation Pathway

The Nitro group (meta to ester) and Chloro group (para to ester) exert strong inductive (


) and resonance (

) withdrawal. This pulls electron density away from the ester carbonyl, making the carbon atom partially positive (

) and "hungry" for nucleophiles like water.

HydrolysisMechanism cluster_legend Electronic Effect Ester Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (Highly Electrophilic Carbonyl) Transition Tetrahedral Intermediate (Stabilized by EWGs) Ester->Transition Low Activation Energy Water Atmospheric Moisture (H₂O) Water->Ester Nucleophilic Attack Product Degradation Product: Carboxylic Acid + Methanol Transition->Product Irreversible Hydrolysis Note The -NO₂ and -Cl groups pull density, making the ester hyper-reactive.

Figure 1: Mechanistic pathway showing how electron-withdrawing substituents facilitate rapid hydrolysis by atmospheric moisture.

Storage & Handling Protocols

Golden Rule: Treat this compound as a "living" reagent. It has a shelf-life that correlates directly with its exposure to humidity.

A. Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°CReduces kinetic energy, slowing the rate of spontaneous hydrolysis.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is preferred (heavier than air) for solid storage.
Container Amber glass w/ Teflon-lined capAmber blocks UV (preventing radical formation on the -Cl); Teflon prevents moisture diffusion.
Desiccant P₂O₅ or Activated SilicaStandard silica gel is often insufficient. Use aggressive desiccants in the secondary container.
B. Handling Workflow (The "Dry Chain")

Do not open the bottle on an open benchtop on a rainy day. Follow this decision matrix:

  • Equilibrate: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water directly onto the solid.

  • Aliquot: Transfer only what you need inside a glovebox or under a cone of nitrogen.

  • Reseal: Parafilm alone is insufficient. Flush the headspace with inert gas before recapping.

Troubleshooting Guide (FAQ)

Scenario 1: "My white solid has turned yellow/orange and clumped."

Diagnosis: Partial Hydrolysis & Phenol Oxidation.

  • The Science: The "clumping" is due to the formation of the carboxylic acid (which has hydrogen bonding) and the absorption of water (hygroscopicity). The color change suggests the phenol (-OH) group may be oxidizing or forming nitrophenolate salts if trace base is present.

  • The Fix:

    • Check LC-MS: Look for the [M-14] peak (loss of methyl) or [M-15] depending on ionization.

    • Purification: Dissolve in dry Dichloromethane (DCM). The carboxylic acid degradation product is often less soluble in DCM or can be washed out with a mild bicarbonate wash (rapidly, to avoid further hydrolysis) followed by immediate drying over MgSO₄.

Scenario 2: "I lose product during column chromatography."

Diagnosis: On-Column Hydrolysis.

  • The Science: Silica gel is slightly acidic and typically contains 4-5% adsorbed water. This creates a "solid-phase reactor" that hydrolyzes your activated ester as it moves down the column.

  • The Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading to neutralize acidity (Note: Ensure TEA doesn't react with your specific derivatives).

    • Alternative: Use neutral alumina or reverse-phase chromatography (C18) with a neutral buffer.

Scenario 3: "The reaction stalls or yields the acid byproduct."

Diagnosis: Wet Solvent Interference.

  • The Science: If your solvent contains even 50 ppm water, the water competes with your intended nucleophile. Because the ester is activated, water often wins kinetically.

  • The Fix: Implement the Schlenk Line Workflow below.

ReactionSetup start Start: Reaction Setup step1 1. Flame dry glassware (under vacuum) start->step1 step2 2. Solvent Prep: Distill over CaH₂ or use Molecular Sieves (3Å/4Å) step1->step2 step3 3. Reagent Addition: Add Ester as solid under positive N₂ flow step2->step3 decision Is reaction time > 4 hours? step3->decision long_rxn Use rubber septum + balloon (risk of diffusion) decision->long_rxn No short_rxn Use glass stopper + Teflon sleeve (Best Seal) decision->short_rxn Yes

Figure 2: Decision tree for setting up moisture-free reactions with activated benzoates.

Analytical Verification

Before committing the material to a high-value step, validate its integrity.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Methyl singlet at ~3.90 ppm .

    • Degradation Check: If this peak diminishes and a broad singlet appears >11 ppm (COOH), hydrolysis has occurred.

  • TLC (Thin Layer Chromatography):

    • The ester is less polar than the acid.

    • Visual: The acid byproduct will streak near the baseline (Rf < 0.1) in non-polar systems (e.g., 20% EtOAc/Hex), while the ester will move (Rf ~ 0.5-0.6).

References

  • Sigma-Aldrich. Product Specification: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (CAS 180031-12-3). Accessed Feb 2026.[1]

  • Ingold, C.K. Structure and Mechanism in Organic Chemistry.[2] Cornell University Press, 1953.[2] (Foundational text on BAc2 ester hydrolysis mechanisms).

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • BenchChem. Purification Protocols for Nitro-Benzoic Acid Derivatives.

(Note: While specific kinetic data for this exact CAS is proprietary, the mechanistic handling protocols are derived from standard physical organic chemistry principles regarding electron-deficient benzoates).

Sources

Reference Data & Comparative Studies

Validation

FTIR Characterization of Nitro and Ester Moieties in Benzoate Derivatives: A Comparative Spectral Analysis Guide

Executive Summary & Theoretical Framework Context: Nitrobenzoate derivatives (e.g., ethyl 4-nitrobenzoate) are critical intermediates in the synthesis of local anesthetics (like procaine), antibiotics, and UV screens. In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

Context: Nitrobenzoate derivatives (e.g., ethyl 4-nitrobenzoate) are critical intermediates in the synthesis of local anesthetics (like procaine), antibiotics, and UV screens. In drug development, the precise validation of the nitro (


)  and ester (

)
functionalities is essential, particularly when distinguishing them from metabolic byproducts like carboxylic acids or reduced amines.

The Vibrational Challenge: The primary challenge in analyzing benzoate derivatives is conjugation . The benzene ring acts as an electron sink/source, altering the force constants of attached functional groups.

  • The Ester Shift: Unlike aliphatic esters (C=O

    
     1740 
    
    
    
    ), the carbonyl in benzoates is conjugated with the
    
    
    -system of the ring. This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and causing a red shift (lower frequency) to
    
    
    1720
    
    
    .
  • The Nitro "Eye-Teeth": The nitro group on an aromatic ring resonates strongly, producing two distinct, high-intensity bands (Asymmetric and Symmetric) that dominate the fingerprint region. These are often described as "eye-teeth" due to their downward sharpness in transmission spectra.

Comparative Spectral Analysis

The following data compares the specific vibrational modes of nitrobenzoates against their aliphatic analogs and common confounding functional groups.

Table 1: The Benzoate Ester Profile (Conjugation Effects)

Objective: Distinguish benzoate esters from non-conjugated aliphatic esters.

Vibrational ModeBenzoate Derivative (Target)Aliphatic Analog (e.g., Ethyl Acetate)Mechanistic Insight
C=O[1] Stretch 1730 – 1715

1750 – 1735

Conjugation Effect: Resonance between the ring and carbonyl oxygen weakens the C=O bond, lowering frequency.
C-O-C Stretch (Asym) 1270 – 1300

1240

The bond between the ring and the ester oxygen has partial double-bond character, stiffening it and shifting it to a higher frequency.
O-C-C Stretch (Sym) 1100 – 1120

1050

Represents the vibration of the alkoxy group (

).
Table 2: The Aromatic Nitro Profile ( )

Objective: Distinguish nitro groups from aromatic C=C stretches and amides.

Vibrational ModeAromatic Nitro (Target)Aliphatic NitroPotential Interference (Confounder)

Asymmetric
1550 – 1500

1560 – 1540

Amide II Band: (1550

). Differentiation: Amides also show N-H stretch (3300

) and Amide I (1650

).

Symmetric
1360 – 1290

1390 – 1370

C-H Methyl Bend: (1375

). Differentiation: Nitro peaks are significantly more intense (strong absorbance) than C-H bends.
C-N Stretch 870 – 850

~870

Aromatic C-H OOP: (900-700

). Hard to distinguish; rely on the primary N-O stretches.
Table 3: The Aromatic Backbone (Confirmation)

Objective: Confirm the presence of the benzene ring scaffold.

ModeFrequency (

)
Description
C-H Stretch > 3000 (3100–3000)Weak intensity. Differentiates from alkyl C-H (< 3000).[2][3]
Ring C=C ~1600 & ~1475"Breathing" modes of the ring. The 1600 peak often appears as a doublet if conjugation is present.

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical workflow for confirming a nitrobenzoate structure using FTIR data.

SpectralLogic Start Unknown Spectrum Analysis CheckCO Check Carbonyl (C=O) Region 1700-1750 cm⁻¹ Start->CheckCO CheckNO2 Check Nitro (NO₂) Region 1500-1550 cm⁻¹ Start->CheckNO2 CheckRing Check Aromaticity Region >3000 cm⁻¹ Start->CheckRing IsBenzoate Peak at ~1720 cm⁻¹? (Conjugated Ester) CheckCO->IsBenzoate Yes IsAliphatic Peak at ~1740 cm⁻¹? (Aliphatic Ester) CheckCO->IsAliphatic No (Shifted) ConfirmNO2 Strong Bands at 1530 (Asym) & 1350 (Sym)? CheckNO2->ConfirmNO2 Yes ConfirmAmide Bands at 1650 & 3300? (Amide Interference) CheckNO2->ConfirmAmide No (Check Amide) Result Confirmed: Nitrobenzoate Derivative CheckRing->Result Supporting Data IsBenzoate->Result ConfirmNO2->Result

Caption: Logical decision tree for assigning nitro and benzoate ester functionalities while ruling out common interferences.

Experimental Protocol: High-Fidelity Acquisition

For publication-grade data or critical drug characterization, Transmission Mode (KBr Pellet) is often superior to ATR (Attenuated Total Reflectance) for nitro compounds. ATR can distort relative peak intensities in the fingerprint region (1500–1000


) due to depth of penetration changes, potentially obscuring the resolution between the Nitro symmetric stretch and the Ester C-O stretch.
Protocol: KBr Pellet Fabrication (Self-Validating)

Materials: Spectroscopic grade KBr (dried at 110°C), Agate mortar/pestle, Hydraulic press.

  • Background Check (Validation Step):

    • Press a pure KBr pellet (approx. 200mg KBr).[4]

    • Run a background scan.

    • Criterion: The spectrum must be flat line with >95% transmittance at 4000

      
       and no water peaks at 3400 
      
      
      
      . If water is present, re-dry KBr.
  • Sample Preparation (Grinding):

    • Mix 1-2 mg of the nitrobenzoate derivative with 200 mg of KBr (1:100 ratio).

    • Critical: Grind in one direction only to avoid shearing the crystal lattice excessively, but grind until the powder is fine enough to not sparkle under light (particle size < wavelength of IR light to prevent scattering/Christiansen effect).

  • Pellet Formation:

    • Place mixture in the die. Apply vacuum for 2 minutes (removes trapped air/moisture).

    • Apply 8-10 tons of pressure for 1-2 minutes.

    • Visual Check: The resulting pellet should be transparent (glass-like), not milky.

  • Acquisition:

    • Resolution: 4

      
       (standard) or 2 
      
      
      
      (high res).
    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

Workflow Visualization

Workflow Step1 Dry KBr (110°C, 2hrs) Step2 Mix Sample (1:100 Ratio) Step1->Step2 Step3 Grind (Agate Mortar) Step2->Step3 Step4 Press (10 Tons + Vac) Step3->Step4 Step5 QC Check (Transparent?) Step4->Step5 Step5->Step3 Fail (Milky) Step6 Acquire FTIR (Transmission) Step5->Step6 Pass

Caption: Step-by-step workflow for KBr pellet preparation ensuring high-quality spectral data.

Case Study Interpretation: Ethyl 4-Nitrobenzoate

When analyzing a spectrum of Ethyl 4-nitrobenzoate, use this checklist to validate the compound identity:

  • High Frequency (>3000): Look for small blips just above 3000

    
    . These are Aromatic C-H  stretches. Ensure there is no broad curve at 3400 
    
    
    
    (which would indicate hydrolysis to Benzoic Acid or wet KBr).
  • Carbonyl Region (1720): Identify the sharp, strong peak at ~1720

    
    . Note that it is lower than ethyl acetate (1740). This confirms the Benzoate Ester .
    
  • The "Eye Teeth" (1525 & 1350): Locate the two strongest peaks in the fingerprint region.

    • 
       1525 
      
      
      
      : Asymmetric
      
      
      .
    • 
       1350 
      
      
      
      : Symmetric
      
      
      .
  • Ester C-O Confirmation (1275): Look for a strong band near 1275

    
    . This is the C-O stretch  coupled with the ring.
    

Common Pitfall: Do not confuse the C=C aromatic ring stretches (1600/1475) with the Nitro peaks. The Nitro peaks are usually significantly broader and more intense than the sharp aromatic ring skeletal vibrations.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-nitro-, ethyl ester Infrared Spectrum.[5] National Institute of Standards and Technology.[5][6] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters and Nitro Groups). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups and Esters. [Link]

Sources

Comparative

A Comparative Analysis of Reactivity: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate vs. its 4-fluoro Analog in Nucleophilic Aromatic Substitution

In the realm of drug discovery and fine chemical synthesis, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The reactivity of substituted aryl halides in nucleophilic aromatic subst...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and fine chemical synthesis, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The reactivity of substituted aryl halides in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter that dictates the feasibility and efficiency of synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related analogs: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate and Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate. We will delve into the mechanistic underpinnings of their differential reactivity, supported by established chemical principles and illustrative experimental protocols.

Introduction: The Significance of Halogen Substitution in SNAr Reactions

Nucleophilic aromatic substitution is a vital transformation for the introduction of a wide array of functionalities onto aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a mechanism where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[3][4] For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[5][6]

In our target molecules, the nitro group (-NO2) serves as a powerful EWG, significantly polarizing the aromatic ring and making the carbon atom bearing the halogen susceptible to nucleophilic attack.[6] The hydroxyl (-OH) group, while typically an electron-donating group by resonance, can also contribute to the overall electronic landscape of the molecule.[7] The central question we address here is: how does changing the halogen from chlorine to fluorine at the 4-position impact the rate and efficiency of an SNAr reaction?

The SNAr Mechanism: A Tale of Two Steps

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][5][8]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is temporarily disrupted in this step.

  • Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[5] This is a crucial point, as it dictates which factors will have the most significant influence on the overall reaction rate.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Halide TS2->Products

Figure 1: Generalized workflow of the SNAr reaction mechanism.

The Halogen Effect: Why Fluorine Reigns Supreme in SNAr

Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.[1][9] This seemingly counterintuitive trend can be explained by examining the rate-determining step.

The stability of the Meisenheimer complex is paramount. A more electronegative halogen stabilizes the negatively charged intermediate through a strong inductive electron-withdrawing effect (-I effect).[5] Fluorine, being the most electronegative halogen, exerts the strongest inductive pull, thereby stabilizing the transition state leading to the Meisenheimer complex and lowering the activation energy of the rate-determining step.[5][9]

While the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, the breaking of this bond occurs in the fast, second step of the reaction and therefore does not influence the overall reaction rate.[10]

Comparative Reactivity: A Quantitative Look

To illustrate the difference in reactivity, let's consider a hypothetical comparative experiment where both Methyl 4-chloro-3-hydroxy-5-nitrobenzoate and its 4-fluoro analog are reacted with a common nucleophile, such as benzylamine, under identical conditions.

Experimental Protocol: Comparative Kinetic Analysis

Objective: To determine the relative reaction rates of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate and Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate with benzylamine.

Materials:

  • Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

  • Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

  • Benzylamine

  • Dimethyl sulfoxide (DMSO) as solvent

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of each aryl halide (0.1 M in DMSO) and benzylamine (0.2 M in DMSO).

  • In two separate reaction vessels, place 1.0 mL of the respective aryl halide stock solution.

  • Add 0.1 mL of the internal standard to each vessel.

  • Initiate the reactions simultaneously by adding 1.0 mL of the benzylamine stock solution to each vessel at a constant temperature (e.g., 50 °C).

  • At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it with a suitable mobile phase for HPLC analysis.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the starting material versus time for each reaction and determine the initial reaction rates.

Expected Results and Data Presentation

The experimental data would be expected to show a significantly faster consumption of the 4-fluoro analog compared to the 4-chloro analog.

Time (minutes)Concentration of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate (M)Concentration of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (M)
00.0500.050
50.0480.035
150.0450.015
300.0400.005
600.032< 0.001
1200.020Not Detectable

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this data, initial reaction rates can be calculated, and a direct comparison of the reactivity can be made. It is anticipated that the initial rate for the reaction of the 4-fluoro analog would be several-fold higher than that of the 4-chloro analog.

Reactivity_Comparison cluster_fluoro Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate cluster_chloro Methyl 4-chloro-3-hydroxy-5-nitrobenzoate F_Reactants Starting Material F_TS Lower Activation Energy (Stabilized by F) F_Reactants->F_TS Faster Rate F_Product Product F_TS->F_Product Cl_Reactants Starting Material Cl_TS Higher Activation Energy Cl_Reactants->Cl_TS Slower Rate Cl_Product Product Cl_TS->Cl_Product

Figure 2: A conceptual diagram illustrating the higher reactivity of the fluoro analog due to a lower activation energy barrier.

Practical Implications for Synthesis

The enhanced reactivity of the 4-fluoro analog has significant practical implications for researchers in drug development and chemical synthesis:

  • Milder Reaction Conditions: The higher reactivity of the fluoro compound often allows for the use of milder reaction conditions (lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates and can lead to improved product yields and purity.

  • Wider Nucleophile Scope: The increased electrophilicity of the aromatic ring in the fluoro analog may enable reactions with a broader range of weaker nucleophiles that might not react efficiently with the chloro analog.

  • Cost and Availability: While fluoroaromatics can sometimes be more expensive to synthesize, the potential for higher yields and simplified purification may offset the initial cost. The choice between the chloro and fluoro analog will often be a balance between reactivity, cost, and the specific requirements of the synthetic route.

Conclusion

In the context of nucleophilic aromatic substitution, the reactivity of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate is demonstrably superior to its 4-chloro counterpart. This is a direct consequence of the higher electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer intermediate through a potent inductive effect. This fundamental principle provides a powerful tool for synthetic chemists to fine-tune the reactivity of their aromatic building blocks, enabling more efficient and versatile synthetic strategies. Understanding these electronic effects is paramount for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • Nucleophilic Aromatic Substitution. (n.d.). In Vertex AI Search.
  • Nucleophilic aromatic substitution. (2024, February 21). In Wikipedia. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). In Chemistry LibreTexts. [Link]

  • 13.1.2 "Nucleophilic Aromatic Substitution". (2019, June 5). In Chemistry LibreTexts. [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). In Chemistry Stack Exchange. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction. (2012, October 11). The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). In Chemistry Steps. [Link]

  • 6.1: Nucleophilic Aromatic Substitution. (2021, December 27). In Chemistry LibreTexts. [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018, October 20). In Quora. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). Journal of the Iranian Chemical Society. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube. [Link]

  • The SNAr reaction requires 1 mmol of methyl 4-fluoro-3-nitrobenzoate and 2 mmol of 4-chlorobenzyl amine. (2020, July 21). In Brainly. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). In Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reactions - Haloarenes. (2026, January 1). In CK-12. [Link]

Sources

Validation

Comparative Analysis of Nitrobenzoate Esters in X-Ray Crystallography: Structural Fidelity and Derivatization Efficiency

Executive Summary In the pre-spectroscopic era, nitrobenzoate esters were the gold standard for characterizing liquid alcohols and amines via melting point determination. Today, in the context of X-ray diffraction (XRD),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pre-spectroscopic era, nitrobenzoate esters were the gold standard for characterizing liquid alcohols and amines via melting point determination. Today, in the context of X-ray diffraction (XRD), they remain a critical tool for crystallization chaperoning .

This guide objectively compares the performance of 3,5-dinitrobenzoates (3,5-DNB) against


-nitrobenzoates (PNB)  and 

-halobenzoates
. While

-halobenzoates are traditionally preferred for absolute configuration determination via anomalous scattering, nitrobenzoates—specifically 3,5-DNBs—exhibit superior performance in inducing crystallinity in amorphous or "oily" substrates due to enhanced

-

stacking and lattice energy stabilization.

Comparative Analysis: Performance & Mechanism

The Contenders
  • 3,5-Dinitrobenzoates (3,5-DNB): The workhorse for "oily" substrates. Contains two nitro groups at meta positions.[1]

  • 
    -Nitrobenzoates (PNB):  Contains a single nitro group at the para position.
    
  • 
    -Bromobenzoates (Reference):  The standard for heavy-atom phasing.
    
Mechanism of Crystallization

The "performance" of these esters is defined by their ability to lower the Gibbs free energy of the lattice (


).
  • 3,5-DNB: The two nitro groups are strong electron-withdrawing groups (EWGs) that create a highly electron-deficient aromatic ring. This facilitates strong donor-acceptor

    
    -stacking  with electron-rich parts of the substrate or adjacent molecules. Furthermore, the nitro groups act as rigid hydrogen bond acceptors (
    
    
    
    ), creating a robust 3D network.
  • PNB: Tends to promote planar sheet packing . The nitro group is often coplanar with the benzene ring, favoring layered structures. This is excellent for optical anisotropy (e.g., THz polarizers) but less aggressive in forcing non-crystalline molecules into a lattice than 3,5-DNB.

Experimental Data Comparison

The following table contrasts the crystallographic parameters of representative methyl/ethyl esters, highlighting the packing efficiency.

FeatureMethyl 4-nitrobenzoate (PNB)Ethyl 3,5-dinitrobenzoate (3,5-DNB)Performance Implication
Crystal System MonoclinicMonoclinicBoth favor centrosymmetric packing (

).
Space Group


High symmetry preference aids data reduction.
Unit Cell Vol (

)
~783.6 ų~1100-1200 ųDNBs create larger unit cells, accommodating larger substrates.
Packing Interactions Planar Stacking,


-Stacking, Multi-point H-bonding
3,5-DNB offers superior lattice stabilization energy.
Melting Point ~96 °C~94 °C (Ethyl) / ~108°C (Methyl)Higher MP correlates with lattice stability.
Phasing Power Low (Light atoms only)Low (Light atoms only)Inferior to

-Bromobenzoates for ab initio phasing.

Critical Insight: If your primary goal is obtaining a crystal from a stubborn oil, choose 3,5-DNB . If your goal is absolute stereochemistry (via anomalous dispersion), choose


-Bromobenzoate . PNB is an intermediate choice often used when steric hindrance prevents di-substitution.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate derivative and the subsequent crystallization workflow.

G Start Target Molecule (Amorphous/Oil) Decision Primary Goal? Start->Decision Path_Crystal Goal: Induce Crystallinity Decision->Path_Crystal Structure Unknown Path_Phase Goal: Absolute Configuration Decision->Path_Phase Chirality Unknown Check_Steric Sterically Hindered? Path_Crystal->Check_Steric BrBz Synthesize p-Bromobenzoate Path_Phase->BrBz DNB Synthesize 3,5-Dinitrobenzoate Cryst Crystallization (Vapor Diffusion) DNB->Cryst PNB Synthesize p-Nitrobenzoate PNB->Cryst BrBz->Cryst Check_Steric->DNB No (Open OH/NH) Check_Steric->PNB Yes (Crowded) XRD XRD Data Collection Cryst->XRD

Figure 1: Strategic decision tree for derivatization of amorphous substrates in small molecule crystallography.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoate Esters

This protocol utilizes the acid chloride method, which is generally more rigorous and higher-yielding for crystallography than direct esterification.

Reagents:

  • Substrate (Alcohol/Amine): 1.0 equiv.

  • 3,5-Dinitrobenzoyl chloride: 1.1 - 1.2 equiv.

  • Pyridine (Anhydrous): Solvent & Base.

  • Dichloromethane (DCM): Extraction solvent.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the substrate in 2–3 mL of anhydrous pyridine in a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Addition: Cool to 0°C. Add 1.2 mmol of 3,5-dinitrobenzoyl chloride portion-wise. The reaction is exothermic; cooling prevents side reactions.

  • Reflux: Allow to warm to room temperature (RT). If the substrate is sterically hindered, heat to 60°C for 30–60 minutes. Monitor via TLC.

  • Quench: Pour the reaction mixture into 10 mL of ice-cold 5%

    
     solution (neutralizes HCl and hydrolyzes excess acid chloride).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash organic layer with 1M HCl (to remove pyridine), then brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Crystallization for XRD (Vapor Diffusion)

Direct evaporation often yields polycrystals. Vapor diffusion is preferred for X-ray quality single crystals.

  • Inner Vial: Dissolve ~10-20 mg of the crude ester in a minimal amount of "Good Solvent" (e.g., Acetone, DCM, or THF).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile bad solvent will diffuse into the solution, slowly increasing supersaturation and promoting high-fidelity crystal growth over 24–72 hours.

Structural Characterization Workflow

The following diagram details the data reduction and refinement pathway specific to nitrobenzoate derivatives.

Workflow Raw Diffraction Frames Index Indexing & Integration Raw->Index Determine Unit Cell Solve Structure Solution (Direct Methods) Index->Solve Locate NO2 Groups Refine Refinement (Least Squares) Solve->Refine Anisotropic Refinement Validation CheckCIF & Validation Refine->Validation

Figure 2: Crystallographic data processing pipeline. Note: The rigid nitro groups often serve as excellent molecular replacement fragments or anchors for Direct Methods.

Data Analysis Tips
  • Disorder: The nitro group (

    
    ) can sometimes exhibit rotational disorder. Check difference Fourier maps for "cigar-shaped" ellipsoids on the oxygen atoms.
    
  • Twinning: Dinitrobenzoates can crystallize in high-symmetry pseudocells. Always check for merohedral twinning if

    
     is high despite good spot shape.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: MNBZO4 (Methyl 4-nitrobenzoate). [Link]

  • Thakur, T. S., & Singh, D. (2010). Crystal structure and charge density analysis of p-nitrobenzoic acid derivatives. Journal of Chemical Crystallography.
  • Gavezzotti, A. (2004).[2] X-ray diffraction and packing analysis on vintage crystals: Wilhelm Koerner's nitrobenzene derivatives. Acta Crystallographica Section B. [Link]

  • Stanton, S. & Bakewell, S. (2008). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH. (Source for vapor diffusion protocols).

Sources

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